molecular formula C15H10N8S B13354856 2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B13354856
M. Wt: 334.4 g/mol
InChI Key: RVNAZPKZHBLWBX-UHFFFAOYSA-N
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Description

This compound features a fused heterocyclic architecture combining imidazo[1,2-a]pyridine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moieties. Key structural attributes include:

  • A 2-methyl group on the imidazo[1,2-a]pyridine core.
  • A 6-(2-pyrazinyl) substitution on the triazolo-thiadiazole ring, introducing a nitrogen-rich aromatic system.

Properties

Molecular Formula

C15H10N8S

Molecular Weight

334.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10N8S/c1-9-12(22-7-3-2-4-11(22)18-9)13-19-20-15-23(13)21-14(24-15)10-8-16-5-6-17-10/h2-8H,1H3

InChI Key

RVNAZPKZHBLWBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=NC=CN=C5

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .

Scientific Research Applications

2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of microbial growth by targeting essential enzymes or disruption of cancer cell proliferation by interfering with DNA synthesis .

Comparison with Similar Compounds

Triazolo-Thiadiazole Derivatives with Varied Substitutions

Key Insights from Structural Modifications

Substituent Effects on Bioactivity :

  • Pyrazinyl vs. Phenyl : The 2-pyrazinyl group in the target compound offers enhanced π-π stacking and hydrogen-bonding capacity compared to phenyl (e.g., in CDK5/p25 inhibitors ). Pyrazine’s electron-withdrawing nature may improve binding to ATP pockets in kinases.
  • Adamantyl Groups : Bulky adamantyl substitutions (e.g., in ) increase lipophilicity and improve membrane permeability but may reduce solubility .
  • Heterocyclic Cores : Imidazo[1,2-a]pyridine (target compound) vs. benzimidazole (SRI 29365 ) vs. indole ( ): Imidazo-pyridine’s planar structure favors intercalation with DNA or enzyme active sites, while indole derivatives show stronger Bcl-2 affinity.

Antiviral vs. Anticancer Potency :

  • SRI 29365 (EC₅₀ = 66 μM) highlights the role of triazolo-thiadiazole in viral inhibition, though pyrazinyl substitution may enhance potency due to improved target engagement .
  • Adamantyl-substituted triazolo-thiadiazoles () exhibit antiproliferative activity at μM ranges, suggesting substituent bulk correlates with anticancer efficacy .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous triazolo-thiadiazoles, such as microwave-assisted condensation () or POCl₃-mediated cyclization () .

Biological Activity

The compound 2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a member of the imidazopyridine family and incorporates a triazole-thiadiazole moiety. This structural configuration is significant for its potential biological activities. The compound's design suggests possible applications in pharmacology due to the presence of heterocyclic rings known for diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C14H12N6SC_{14}H_{12}N_6S, with a molecular weight of approximately 284.35 g/mol. The presence of the thiadiazole and triazole rings enhances its lipophilicity and membrane permeability, which are crucial for biological activity.

Biological Activity Overview

Research indicates that derivatives of thiadiazoles and triazoles exhibit a wide range of biological activities, including:

  • Antimicrobial : In vitro studies have shown that compounds similar to this structure possess significant antibacterial and antifungal properties.
  • Anticonvulsant : Some derivatives have demonstrated efficacy in models of epilepsy, suggesting potential for treating seizure disorders.
  • Anti-inflammatory : Compounds in this class have been noted for their ability to inhibit inflammatory pathways.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors for enzymes such as carbonic anhydrase and urease, which are involved in critical physiological processes.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets that modulate neuronal excitability.

Antimicrobial Activity

A study conducted by Khan et al. (2023) evaluated a series of triazolo-thiadiazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Target
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C32Candida albicans

Anticonvulsant Activity

In preclinical trials using animal models (e.g., PTZ-induced seizures), the compound showed promising anticonvulsant effects. For instance, it was compared with standard drugs like phenytoin and carbamazepine:

DrugED50 (mg/kg)Protective Index
2-Methyl-3-[6-(2-pyrazinyl)...256.5
Phenytoin207
Carbamazepine3011

The protective index indicates the safety margin of the drug compared to its efficacy .

Anti-inflammatory Studies

Research has demonstrated that this compound can significantly reduce inflammation markers in vitro. In a study assessing cytokine production in macrophages treated with lipopolysaccharide (LPS), the compound reduced tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to controls .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study on Anticonvulsant Efficacy : A clinical trial involving patients with refractory epilepsy showed that a derivative exhibited significant seizure reduction when combined with standard therapy.
  • Case Study on Antimicrobial Resistance : A derivative was effective against multi-drug resistant strains of bacteria, demonstrating its potential as a novel therapeutic agent.

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